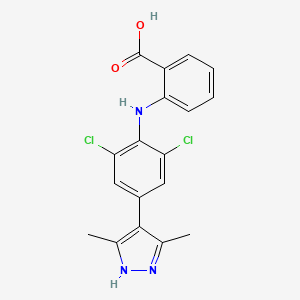
2-((2,6-dichloro-4-(3,5-dimethyl-1H-pyrazol-4-yl)phenyl)amino)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MUN36378 is a chemical compound known for its role as an inhibitor of the fat mass and obesity-associated protein. It has been primarily studied for its potential therapeutic applications in the treatment of leukemia .
Métodos De Preparación
The synthesis of MUN36378 involves several steps, starting with the preparation of the core structure. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure is synthesized through a series of reactions involving the coupling of aromatic compounds.
Functional Group Modifications: Various functional groups are introduced to the core structure through reactions such as halogenation, nitration, and reduction.
Final Assembly: The final compound is assembled by combining the modified core structure with other chemical groups through reactions like amide bond formation.
Industrial production methods for MUN36378 are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures to produce the compound in larger quantities.
Análisis De Reacciones Químicas
MUN36378 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be used to modify certain functional groups within the compound.
Substitution: MUN36378 can undergo substitution reactions where one functional group is replaced by another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
MUN36378 has several scientific research applications, including:
Chemistry: It is used as a model compound to study the inhibition of the fat mass and obesity-associated protein.
Biology: Researchers use MUN36378 to investigate the biological pathways involved in leukemia and other diseases.
Medicine: The compound is being studied for its potential therapeutic effects in treating leukemia.
Industry: MUN36378 is used in the development of new drugs and therapeutic agents.
Mecanismo De Acción
MUN36378 exerts its effects by inhibiting the fat mass and obesity-associated protein. This inhibition affects various molecular targets and pathways involved in the regulation of gene expression and cellular metabolism. The compound’s mechanism of action involves binding to the active site of the fat mass and obesity-associated protein, thereby preventing it from interacting with its natural substrates .
Comparación Con Compuestos Similares
MUN36378 is unique in its specific inhibition of the fat mass and obesity-associated protein. Similar compounds include other inhibitors of the fat mass and obesity-associated protein, such as:
- R-2-hydroxyglutarate
- N-oxalylglycine
- Benzylsuccinate
These compounds share similar mechanisms of action but differ in their chemical structures and specific inhibitory effects .
Propiedades
Fórmula molecular |
C18H15Cl2N3O2 |
|---|---|
Peso molecular |
376.2 g/mol |
Nombre IUPAC |
2-[2,6-dichloro-4-(3,5-dimethyl-1H-pyrazol-4-yl)anilino]benzoic acid |
InChI |
InChI=1S/C18H15Cl2N3O2/c1-9-16(10(2)23-22-9)11-7-13(19)17(14(20)8-11)21-15-6-4-3-5-12(15)18(24)25/h3-8,21H,1-2H3,(H,22,23)(H,24,25) |
Clave InChI |
MCENODSHXUWMEL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NN1)C)C2=CC(=C(C(=C2)Cl)NC3=CC=CC=C3C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


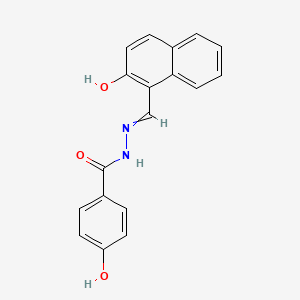
![heptadecan-9-yl 8-[(7-heptoxy-7-oxoheptyl)-(2-hydroxyethyl)amino]octanoate](/img/structure/B11932014.png)

![(3aR,4S,9bS)-8-bromo-4-(4-methylphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid](/img/structure/B11932023.png)
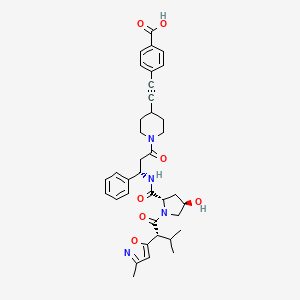
![2-[5-(1H-indol-5-yl)-3-oxo-1H-isoindol-2-yl]-2-phenyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B11932031.png)

![2-[2-(3,4-Dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxyoxane-3,4,5-triol;chloride](/img/structure/B11932047.png)
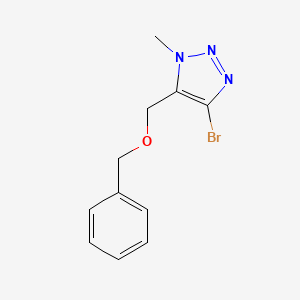
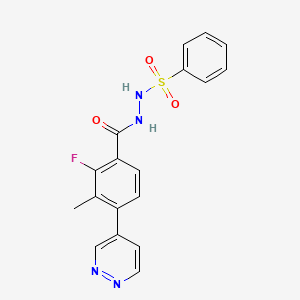
![3,4-Dihydroxy-2-methyl-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaene-16,18-dione](/img/structure/B11932072.png)
![5-[(2S,5R)-5-methyl-4-propylmorpholin-2-yl]pyridin-2-amine](/img/structure/B11932079.png)
![1-[(4-Phenoxyphenyl)methyl]-3-(1-prop-2-enoylpiperidin-3-yl)pyrido[3,2-d]pyrimidine-2,4-dione](/img/structure/B11932084.png)

